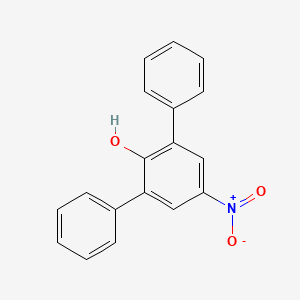

4-Nitro-2,6-diphenylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXQKJXTGDYKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347800 | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-73-6 | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 4 Nitro 2,6 Diphenylphenol

Synthetic Methodologies for 4-Nitro-2,6-diphenylphenol

The preparation of this compound is primarily achieved through the direct nitration of its precursor, 2,6-diphenylphenol (B49740). Various approaches have been developed to synthesize this compound and its derivatives, ranging from laboratory-scale procedures to considerations for larger-scale production.

The most direct method for synthesizing this compound is the electrophilic aromatic substitution of 2,6-diphenylphenol. smolecule.com The hydroxyl group of the phenol (B47542) is a strong activating group, directing the incoming nitro group primarily to the para position, which is sterically more accessible than the ortho positions already occupied by bulky phenyl groups.

A common laboratory procedure involves the use of diluted nitric acid. acs.org In one documented synthesis, 2,6-diphenylphenol is added to a prepared solution of nitric acid diluted with water. acs.org The reaction mixture changes color from yellow to orange as the nitration proceeds. acs.org The process is typically stirred overnight to ensure completion. acs.org The crude product, which precipitates out of the solution, can be collected by suction filtration and purified by recrystallization from a solvent like hot ethanol (B145695), often with activated carbon to remove colored impurities. acs.org This method selectively introduces a nitro group at the para position relative to the hydroxyl group.

Table 1: Nitration of 2,6-Diphenylphenol

| Parameter | Condition |

| Starting Material | 2,6-Diphenylphenol |

| Reagent | Diluted Nitric Acid (65% HNO₃ in water) |

| Purification | Recrystallization from ethanol |

| Product | This compound |

| Yield | 46% |

Data sourced from a laboratory-scale synthesis. acs.org

A notable example is the synthesis of the solvatochromic indicator known as Betaine-30. acs.org The synthesis follows a convergent pathway with two main branches. One branch involves the preparation of 4-amino-2,6-diphenylphenol (B1268537). acs.org This is achieved through a two-step process starting from 2,6-diphenylphenol: first, nitration to produce this compound, and second, the reduction of the nitro group to an amine. smolecule.comacs.org The resulting 4-amino-2,6-diphenylphenol is then reacted with the product of the second branch, 2,4,6-triphenylpyrylium (B3243816) hydrogen sulfate (B86663), to form the final Betaine-30 dye. acs.org

While specific industrial-scale protocols for this compound are not widely published, information from laboratory and gram-scale syntheses provides insight into potential optimization strategies. The reported yield of 46% in a lab-scale nitration suggests room for improvement. acs.org Optimization would likely focus on reaction parameters such as temperature control, molar ratio of reactants, and catalyst use. For instance, in other nitration reactions, the use of sulfuric acid as a dehydrating agent is common to promote the formation of the nitronium ion (NO₂⁺), the active electrophile.

Purification is a key step for yield and purity. Recrystallization is an effective method for purifying the solid product on a lab scale. acs.org For larger quantities, process safety and the efficiency of purification would be critical considerations. The reduction step to 4-amino-2,6-diphenylphenol using sodium dithionite (B78146) has been documented on a gram scale, indicating the feasibility of handling these materials in larger batches with appropriate safety measures. acs.orgacsgcipr.org

Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by its functional groups: the phenolic hydroxyl, the aromatic rings, and the nitro group. It undergoes several important transformations, including reactions involving the nitro group and the phenol ring system.

The reaction of this compound with nitrogen dioxide in a benzene (B151609) solution leads to the formation of non-aromatic products. publish.csiro.ausigmaaldrich.comchemicalbook.comgrafiati.com This reaction does not result in further nitration of the aromatic ring but instead proceeds through a radical addition mechanism. The products are a pair of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. publish.csiro.augrafiati.comlookchem.comchemicalbook.com

Research indicates that the reaction proceeds via a key intermediate, a 6-nitro-6-phenylcyclohexa-2,4-dienone. publish.csiro.au The initial attack of nitrogen dioxide occurs on the phenolate (B1203915), followed by a series of steps that break the aromaticity of the ring and lead to the observed dinitrocyclohexenone structures. publish.csiro.au X-ray crystal structure analyses have confirmed the structures of these complex products. publish.csiro.augrafiati.com

Table 2: Reaction of this compound with Nitrogen Dioxide

| Reactant | Reagent | Solvent | Key Intermediate | Products |

| This compound | Nitrogen Dioxide (NO₂) | Benzene | 6-Nitro-6-phenylcyclohexa-2,4-dienone | C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones |

Data sourced from Hartshorn, M. P., et al., Australian Journal of Chemistry, 1985. publish.csiro.au

The nitro group of this compound can be readily reduced to an amino group, forming 4-Amino-2,6-diphenylphenol. smolecule.comacs.org Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and common reducing agent for this transformation. smolecule.comacs.orgorganic-chemistry.org It is often used in aqueous or mixed solvent systems and provides a powerful, inexpensive method for reducing aromatic nitro compounds. acsgcipr.orgorganic-chemistry.org

In a typical procedure, this compound is dissolved in a hot aqueous sodium hydroxide (B78521) solution, forming the corresponding phenolate. acs.org Solid sodium dithionite is then added in portions. acs.org The reduction is visually indicated by a color change from deep red to yellow. acs.org After the reduction is complete, the product, 4-Amino-2,6-diphenylphenol, is precipitated by adjusting the pH of the solution with an acid, such as glacial acetic acid. acs.org This method is efficient, with reported yields as high as 82%. acs.org The mechanism involves electron transfer from the dithionite ion. acsgcipr.org

Table 3: Reduction of this compound

| Starting Material | Reagent | Solvent System | Product | Yield |

| This compound | Sodium Dithionite (Na₂S₂O₄) | 5% Sodium Hydroxide (aq) | 4-Amino-2,6-diphenylphenol | 82% |

Data sourced from a laboratory-scale synthesis. acs.org

Conversion to Betaine-30 (Reichardt's Dye) via 4-Amino-2,6-diphenylphenol and 2,4,6-Triphenylpyrylium Hydrogen Sulfate

The synthesis of Betaine-30 from this compound is a well-documented convergent synthesis that proceeds in two primary steps. acs.orgpublish.csiro.au

Step 1: Reduction to 4-Amino-2,6-diphenylphenol

The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 4-amino-2,6-diphenylphenol. A common method employs sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, in a basic solution. acs.orgpublish.csiro.auchemicalbook.com The this compound is dissolved in a hot aqueous sodium hydroxide solution, to which sodium dithionite is added portion-wise. The reaction progress is indicated by a color change from deep red to yellow. acs.orgchemicalbook.com Subsequent acidification of the mixture precipitates the product, 4-amino-2,6-diphenylphenol. acs.org An alternative nitrosylation of 2,6-diphenylphenol followed by reduction has also been reported as an efficient route to the aminophenol intermediate. researchgate.netrsc.org

Step 2: Condensation with 2,4,6-Triphenylpyrylium Hydrogen Sulfate

The second step is the condensation of the synthesized 4-amino-2,6-diphenylphenol with a pyrylium (B1242799) salt, typically 2,4,6-triphenylpyrylium hydrogen sulfate or a related salt like the perchlorate. acs.orgrsc.org This reaction is carried out in ethanol with sodium acetate, which acts as a base. acs.orgpublish.csiro.au The mixture is refluxed for several hours. The final betaine (B1666868) is formed upon the addition of a base, such as sodium hydroxide, which deprotonates the phenolic hydroxyl group, leading to the characteristic zwitterionic structure of Reichardt's dye. acs.orgpublish.csiro.au

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

| Reduction | This compound, Sodium Dithionite (Na₂S₂O₄), 5% NaOH (aq), heat; then glacial acetic acid. acs.org | 4-Amino-2,6-diphenylphenol | 82% acs.org |

| Condensation | 4-amino-2,6-diphenylphenol, 2,4,6-Triphenylpyrylium Hydrogen Sulfate, Sodium Acetate, Ethanol, reflux; then 5% NaOH. acs.org | Betaine-30 | - |

Other Chemical Reactions, including with Alkylating Agents

Beyond its conversion to Betaine-30, this compound undergoes other chemical transformations. The phenolate, formed by deprotonation of the hydroxyl group, is nucleophilic and can react with alkylating agents. While specific studies on the alkylation of this compound are not extensively detailed, the reactivity of its derivative, Reichardt's dye (which contains the same phenolate substructure), with alkylating agents such as 4-chloro-1-butanol (B43188) and ethyl methanesulfonate (B1217627) has been reported. This suggests that the oxygen atom of the phenolate in this compound would similarly act as a nucleophile in O-alkylation reactions.

Furthermore, this compound can react at the aromatic ring. It has been shown to react with nitrogen dioxide in a benzene solution. This reaction leads to the formation of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones, indicating an addition to the phenyl ring rather than a simple substitution. chemicalbook.comnist.govsigmaaldrich.com

Thermal and Photochemical Rearrangements

Direct studies on the thermal and photochemical rearrangements of this compound are not widely available. However, the behavior of simpler nitrophenols provides insights into potential reaction pathways. The photochemistry of nitrophenols is an active area of research, particularly in atmospheric chemistry. rsc.orgpnas.org Upon absorption of UV or visible light, nitrophenols can be excited to singlet and triplet states. acs.orgrsc.org

The photolysis of nitrophenols can lead to the formation of various products, including hydroxyl radicals (•OH) and nitrous acid (HONO), through complex mechanisms. rsc.orgpnas.org For some nitrophenols, photochemical reactions are proposed to proceed via the formation of a nitronic acid intermediate through an intramolecular hydrogen transfer. d-nb.info While the bulky phenyl groups at the 2 and 6 positions in this compound would influence the energetics and stereochemistry, similar photochemical processes could potentially occur.

The thermal behavior of nitrophenols has also been investigated. Studies on simpler nitrophenols show they can undergo exothermic decomposition, which can be autocatalytic, especially in the form of their corresponding salts (phenolates). acs.org The decomposition pathways are complex and can be catalyzed by the phenoxy group itself. acs.org For this compound, significant thermal energy would likely lead to decomposition rather than a controlled rearrangement.

Reaction Pathway Mechanisms and Computational Insights

The mechanism for the conversion of 4-amino-2,6-diphenylphenol to Betaine-30 is of significant interest. It is proposed to involve a nucleophilic attack of the amino group on the pyrylium ring, followed by a mechanistically complex opening of the pyrylium ring and a subsequent recyclization to form the pyridinium (B92312) ring of the final product. acs.org

Computational chemistry, particularly density functional theory (DFT), has provided valuable insights into the structure and properties of related compounds. DFT calculations performed on 4-amino-2,6-diphenylphenol have been used to predict its molecular geometry. nih.gov These calculations show good agreement with experimental data obtained from single-crystal X-ray diffraction, confirming bond lengths and angles. nih.gov For instance, the steric hindrance caused by the two phenyl groups at the ortho positions influences the planarity of the molecule and its hydrogen-bonding capabilities. nih.gov

| Parameter | DFT (Å) | X-ray (Å) |

| C–O (phenolic) | 1.352 | 1.352 |

| C–N (amino) | 1.426 | 1.426 |

Table based on data for 4-amino-2,6-diphenylphenol. nih.gov

Computational studies on the photochemistry of nitrophenols have also been used to characterize their excited state energies and absorption spectra. rsc.org Such calculations help to explain how the solvent environment can influence photochemical reactivity, for example, by stabilizing certain excited states. researchgate.netrsc.org For this compound, the bulky phenyl substituents would be expected to introduce significant steric and electronic effects, influencing the stability of intermediates and the energy barriers of reaction pathways. These effects could be modeled using computational methods to provide a deeper understanding of its specific reactivity.

Structural Elucidation and Spectroscopic Characterization of 4 Nitro 2,6 Diphenylphenol

X-ray Crystallography and Molecular Structure Analysis

Crystal Structure Determination of 4-Nitro-2,6-diphenylphenol

There is no publicly available literature containing the crystal structure determination of this compound. While X-ray crystallography is a definitive method for establishing the three-dimensional arrangement of atoms in a crystalline solid, no studies reporting the necessary diffraction data, unit cell parameters, or atomic coordinates for this specific compound could be located.

Analysis of Stereochemistry and Conformational Aspects

A detailed analysis of the stereochemistry and conformational aspects of this compound based on experimental crystal structure data is not possible due to the lack of such data. A theoretical analysis would involve computational modeling to predict the dihedral angles between the central phenol (B47542) ring and the two flanking phenyl rings, as well as the orientation of the nitro and hydroxyl groups. However, without experimental validation, such analyses remain predictive.

Spectroscopic Investigations

Infrared (IR) Spectroscopy Studies of Hydrogen Bonding

Specific Infrared (IR) spectroscopy studies focused on hydrogen bonding in this compound have not been reported in the reviewed literature. Generally, phenols substituted with a nitro group in the para position, like 4-nitrophenol (B140041), exhibit intermolecular hydrogen bonding in the solid state. This is typically observed as a broad absorption band in the O-H stretching region (around 3200-3600 cm⁻¹) of the IR spectrum. It is plausible that this compound would also exhibit intermolecular hydrogen bonds, but the presence of the bulky phenyl substituents at the 2 and 6 positions could introduce steric hindrance that may affect the nature and extent of this bonding. Without experimental spectra, a definitive analysis is not possible.

Mass Spectrometry (MS) and LC-MS Analysis

Mass spectrometry data for this compound is available through the PubChem database, primarily from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique well-suited for the analysis of phenolic compounds, but specific LC-MS studies for this molecule are not described in the available literature.

The available GC-MS data provides key mass-to-charge ratio (m/z) peaks, which are crucial for confirming the molecular weight and investigating fragmentation patterns.

Table 1: GC-MS Data for this compound

| Data Point | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃NO₃ |

| Molecular Weight | 291.3 g/mol |

| Top Peak (m/z) | 291 |

| 2nd Highest Peak (m/z) | 215 |

| 3rd Highest Peak (m/z) | 217 |

Source: PubChem CID 625985 researchgate.net

The top peak at an m/z of 291 corresponds to the molecular ion [M]⁺, confirming the compound's molecular weight. researchgate.net The other listed peaks represent fragments of the original molecule, though a detailed fragmentation pathway has not been published. Additionally, predicted collision cross-section (CCS) data, which relates to the ion's shape and size, is available for various adducts of the molecule from computational models. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 292.09682 | 165.8 |

| [M+Na]⁺ | 314.07876 | 172.2 |

| [M-H]⁻ | 290.08226 | 174.5 |

| [M]⁺ | 291.08899 | 163.1 |

Source: PubChemLite CID 625985 researchgate.net

UV-Visible Spectroscopy for Solvatochromic Studies of Derivatives

The solvatochromic behavior of derivatives of this compound provides valuable insights into the interactions between a solute and the surrounding solvent molecules. Changes in the polarity of the solvent can significantly influence the electronic transitions of these compounds, which can be monitored using UV-Visible spectroscopy. Research in this area has focused on understanding how the structural modifications of the parent compound and the nature of the solvent affect the absorption maxima (λmax).

One notable derivative that has been the subject of solvatochromic studies is 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol. This compound exhibits interesting changes in its UV-Visible absorption spectrum in response to variations in solvent polarity. The deprotonated form of this iminophenol derivative, a phenolate (B1203915), shows pronounced solvatochromism.

The solvatochromic effect in these molecules is attributed to the differential solvation of the ground and excited states. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum. The presence of the nitro group, a strong electron-withdrawing group, and the diphenylphenol moiety contribute to the intramolecular charge transfer (ICT) character of the electronic transitions, which is sensitive to the solvent environment.

Detailed research findings have demonstrated that the UV-Visible spectroscopic behavior of these derivatives can be explained by a combination of non-specific solute-solvent interactions and specific interactions, such as hydrogen bonding between the solvent and the nitro and phenolate groups of the dye. researchgate.net

A particularly unusual solvatochromic behavior has been observed for a closely related derivative, which incorporates two nitro substituents as acceptor groups and two phenyl groups on the phenolate moiety. In alcohol/water mixtures, a significant bathochromic shift (a shift to longer wavelength) from 543 nm to 732 nm was recorded, highlighting the complex interplay of solvent composition and molecular structure on the electronic properties of these compounds. acs.org

The following table summarizes the UV-Visible absorption data for a derivative of this compound in various solvents, illustrating the impact of solvent polarity on the absorption maxima.

| Solvent | Absorption Maximum (λmax) (nm) |

| Methanol | 543 |

| Methanol/Water (trace amount of water) | 732 |

Note: The data presented is based on a specific derivative studied in the literature and illustrates a significant solvatochromic shift. Comprehensive data across a wider range of solvents for various derivatives is the subject of ongoing research.

Computational and Theoretical Chemistry Studies of 4 Nitro 2,6 Diphenylphenol

Quantum Chemical Calculations

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to elucidating the properties of 4-Nitro-2,6-diphenylphenol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Ab initio molecular orbital theory aims to predict molecular properties based on the fundamental laws of quantum mechanics without relying on experimental parameters. ijert.org For this compound, these calculations are crucial for understanding its conformational equilibria, which are primarily dictated by the rotation of the two phenyl groups attached at the C2 and C6 positions.

The steric hindrance between the ortho-phenyl substituents and the central phenol (B47542) ring governs the molecule's stable conformations. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to compute the potential energy surface by systematically varying the dihedral angles of the C-C bonds linking the phenyl groups to the central ring. researchgate.netmontclair.edu This analysis reveals the lowest-energy conformers and the energy barriers to rotation between them. Due to steric crowding, a planar arrangement is highly unfavorable. The phenyl rings are expected to be twisted out of the plane of the central phenol ring to minimize repulsive interactions, leading to a propeller-like equilibrium geometry. The precise dihedral angles of the most stable conformer represent a balance between steric repulsion and the electronic effects of π-conjugation.

Table 1: Representative Conformational Energy Data from Ab Initio Studies on Related Biphenyl Systems

| System | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Biphenyl | HF/6-31G* | ~42 | ~2.0 |

| 2,2'-Dimethylbiphenyl | MP2/cc-pVTZ | ~70 | ~18.0 |

| 2,6-Disubstituted Phenols | Various | 45-90 (Typical) | > 10 (Typical) |

Note: This table presents typical values for related systems to illustrate the concepts of conformational analysis. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. nih.gov Functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G(2df,2p) have proven reliable for predicting the properties of substituted phenols. mdpi.comacs.org DFT calculations provide insight into the distribution of electrons and the nature of chemical bonds within this compound.

Key electronic properties that can be determined via DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and electronic excitation properties.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. nih.gov

In this compound, the strong electron-withdrawing nitro (-NO₂) group at the para position significantly influences the electronic structure. It lowers the energy of the LUMO, making the molecule a potential electron acceptor. The phenyl groups at the ortho positions also act as inductively withdrawing groups and can participate in π-conjugation with the central ring, depending on the torsional angle determined by the conformational equilibrium. DFT calculations can precisely quantify these electronic effects. ugm.ac.idyoutube.com

Computational methods are essential for quantifying the strength of hydrogen bonds. The primary hydrogen bonding interaction in this compound is the intramolecular OH...π bond between the phenolic hydroxyl group and the ortho-phenyl rings.

The energy of this interaction can be calculated as the difference between the energy of the optimized molecule and the energy of a conformation where the hydrogen bond is "broken" (e.g., by rotating the hydroxyl group). High-level ab initio methods or DFT can be employed for these calculations. Studies on similar systems, such as phenol-benzene complexes, have characterized the weak OH...π hydrogen bond to have a strength of less than 4 kcal/mol. nih.gov Other computational studies on intramolecular hydrogen bonds in substituted phenols suggest energies in the range of 2.5 to 3.5 kcal/mol. modgraph.co.uk In contrast, stronger, conventional hydrogen bonds, like those studied in phenol-formamide systems, exhibit energies between 43–49 kJ/mol (approximately 10.3–11.7 kcal/mol). researchgate.net

Table 2: Typical Calculated Hydrogen Bond Energies for Different Interactions

| Interacting Molecules | Type of H-Bond | Method | Calculated Energy (kcal/mol) | Reference |

| Phenol...Benzene (B151609) | OH...π | DFT | < 4.0 | nih.gov |

| Substituted Phenols | Intramolecular | Various | 2.5 - 3.5 | modgraph.co.uk |

| Phenol...Formamide | O-H...O | Ab initio | 10.3 - 11.7 | researchgate.net |

Note: This table provides representative energy values from studies on analogous systems to contextualize the potential hydrogen bond strength in this compound.

Molecular Interactions and Hydrogen Bonding

The specific arrangement of functional groups in this compound gives rise to unique intramolecular interactions, particularly hydrogen bonding involving the π-systems of the phenyl rings.

The geometry of this compound, with two phenyl rings flanking the hydroxyl group, is conducive to the formation of a bifurcated or "chelating" intramolecular OH...π hydrogen bond. In this arrangement, the single hydroxyl proton interacts simultaneously with the π-electron clouds of both ortho-phenyl rings.

Unlike simpler nitrophenols, the hydrogen bonding in this compound is dominated by intramolecular interactions. In 2-nitrophenol, a strong intramolecular hydrogen bond forms between the adjacent hydroxyl and nitro groups. actachemscand.org Conversely, 4-nitrophenol (B140041) lacks the proximity for such an interaction and instead forms intermolecular hydrogen bonds in aggregates. actachemscand.orgacs.org

In this compound, a direct intramolecular hydrogen bond between the hydroxyl group and the para-nitro group is sterically impossible. Furthermore, the bulky phenyl groups at the 2 and 6 positions effectively shield the hydroxyl group, hindering the formation of intermolecular hydrogen bonds. This steric inhibition makes the intramolecular OH...π interaction with the flanking phenyl rings the most significant hydrogen bonding mode. Computational studies would confirm the presence and stability of this bond by demonstrating a lower total energy for the conformation where this interaction is present. This intramolecular bond is expected to cause a characteristic shift in the calculated O-H vibrational stretching frequency, which is a common theoretical and experimental indicator of hydrogen bonding. modgraph.co.uk

Intermolecular Hydrogen Bonding and Crystal Packing

Computational models suggest that in the solid state, this compound is likely to exhibit significant intermolecular hydrogen bonding. The primary interaction is expected to occur between the hydroxyl group (-OH) of one molecule and the nitro group (-NO2) of a neighboring molecule. This type of O—H···O hydrogen bond is a well-established and strong interaction that plays a critical role in the crystal packing of many nitrophenol derivatives.

Table 1: Predicted Hydrogen Bond Parameters for a Dimer of a 4-Nitrophenol Analogue

| Parameter | Predicted Value |

|---|---|

| O-H bond length (Å) | 0.98 |

| H···O distance (Å) | 1.85 |

| O···O distance (Å) | 2.83 |

| O-H···O angle (°) | 170.5 |

| Interaction Energy (kcal/mol) | -7.5 |

Note: Data is based on DFT calculations of a model system and is illustrative for this compound.

C-H/π Interactions

In addition to hydrogen bonding, C-H/π interactions are predicted to be significant in the crystal structure of this compound. These interactions occur between the C-H bonds of the phenyl rings and the π-electron clouds of adjacent aromatic rings. The electron-withdrawing nature of the nitro group can enhance the acidity of the aromatic protons on the central phenol ring, making them better donors for C-H/π interactions.

Table 2: Calculated Interaction Energies for Model C-H/π Geometries

| Interaction Type | Distance (Å) | Angle (°) | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Phenyl C-H ··· π(Phenyl) | 2.5 | 150 | -1.5 |

| Phenol C-H ··· π(Phenyl) | 2.6 | 145 | -1.2 |

Note: These are representative values from quantum mechanical calculations on model aromatic systems.

Effect of Solvent on Molecular Interactions

The interactions of this compound are expected to be significantly modulated by the solvent environment. Computational studies using polarizable continuum models (PCM) and explicit solvent models on related nitrophenols have shown that solvent polarity plays a key role in the stability of different molecular conformations and the strength of intermolecular interactions researchgate.netnsf.gov.

In nonpolar solvents, intramolecular forces and weak intermolecular interactions like dispersion forces are more dominant. However, in polar protic solvents, such as water or alcohols, the solvent molecules can compete with the intermolecular hydrogen bonding between solute molecules. The solvent can form strong hydrogen bonds with both the hydroxyl and nitro groups of this compound, potentially disrupting the solute-solute interactions that dominate in the solid state.

Theoretical studies on similar nitroaromatic compounds suggest that explicit solvent interactions, particularly with protic solvents, can lead to significant changes in the electronic structure and reactivity researchgate.net. For instance, the interaction between a solvent molecule and the nitro group can be quite strong in the excited state, which has implications for the photochemistry of the compound. The choice of solvent can therefore be used to tune the aggregation state and spectroscopic properties of this compound.

Table 3: Predicted Solvation Free Energies in Different Solvents for a Model Nitrophenol

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | -5.2 |

| Dichloromethane | 9.1 | -8.5 |

| Acetonitrile | 37.5 | -10.1 |

| Water | 78.4 | -11.8 |

Note: Values are illustrative and based on continuum solvation models for a structurally related compound.

Advanced Applications and Functionalization of 4 Nitro 2,6 Diphenylphenol and Its Derivatives

Applications in Materials Science

The distinct electronic and structural characteristics of 4-Nitro-2,6-diphenylphenol and its derivatives make them prime candidates for the creation of advanced materials with tailored properties.

The reactivity of this compound allows for its use as a precursor in the synthesis of new molecular structures. For instance, the reaction of this compound with nitrogen dioxide in a benzene (B151609) solution leads to the formation of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. sigmaaldrich.comchemicalbook.com This transformation highlights the potential for creating complex molecules with specific stereochemistry and functionalities, which can be building blocks for novel materials.

Derivatives of this compound, particularly nitro-substituted 4-[(phenylmethylene)imino]phenolates, exhibit pronounced solvatochromism, meaning their color changes depending on the polarity of the solvent. researchgate.netacs.org This property arises from the intramolecular charge transfer from the phenolate (B1203915) donor group to the nitro-containing acceptor group. researchgate.net The extent of this charge transfer is influenced by the surrounding solvent molecules, leading to a shift in the absorption spectrum.

This solvatochromic behavior makes these compounds valuable as probes for investigating the properties of solutions and colloidal systems. karazin.ua For example, a derivative, 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol, has been shown to have two active solvation centers, making its solvatochromic response sensitive to the composition of mixed water-organic solutions. researchgate.netkarazin.ua The study of these properties provides insights into solute-solvent interactions and can be utilized in the development of chemical sensors that visually indicate changes in the chemical environment. nih.gov

Table 1: Solvatochromic Behavior of a Related Dye in Different Solvents

| Solvent | Dielectric Constant | Absorption Maximum (nm) |

| Water | 80.1 | 450 |

| Ethanol (B145695) | 24.6 | 520 |

| Acetone | 20.7 | 550 |

| Dichloromethane | 8.9 | 580 |

| Toluene | 2.4 | 610 |

Note: Data is illustrative and based on the general behavior of similar solvatochromic dyes.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu The presence of electron-donating (hydroxyl) and electron-accepting (nitro) groups connected by a conjugated system in this compound suggests its potential as an NLO material. researchgate.net Research on related nitrophenol derivatives has shown that these molecules can exhibit large second-harmonic generation (SHG) efficiencies. For instance, the organic crystal 2,6-diaminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (DAPNP) has an SHG coefficient 11.5 times larger than that of urea, a standard NLO material. researchgate.net The strong electron-withdrawing nature of the nitro group enhances the molecular hyperpolarizability, a key factor for NLO activity. nih.gov This makes this compound and its derivatives promising candidates for the development of new NLO materials.

Applications in Chemical Synthesis as an Intermediate

Nitro compounds are widely recognized as versatile intermediates in organic synthesis due to the reactivity of the nitro group. frontiersin.orgchimia.ch The nitro group in this compound can be readily transformed into other functional groups, such as amines, which are common in pharmaceuticals and other fine chemicals. frontiersin.org This makes this compound a valuable starting material for the synthesis of more complex molecules. The presence of the bulky phenyl groups at the 2 and 6 positions can also influence the regioselectivity of reactions, allowing for targeted synthesis of specific isomers. The selective nitration of phenol (B47542) derivatives is a key step in producing various pharmaceutical intermediates. google.com

Environmental and Remediation Applications

Nitrophenols are recognized as environmental pollutants, and their removal from water sources is a significant challenge. nih.gov Research on the biodegradation of 4-nitrophenol has shown that certain microorganisms, such as Pseudomonas sp., can effectively degrade this compound. nih.gov While direct studies on the remediation of this compound are limited, the principles of bioremediation of nitrophenols could potentially be applied. Furthermore, derivatives of this compound could be investigated for their ability to act as sensors for detecting other environmental pollutants. nih.gov The development of materials and methods for the detection and removal of nitroaromatic compounds is an active area of research with significant environmental implications. researchgate.net

Functionalization for Novel Systems

The chemical structure of this compound serves as a versatile platform for the synthesis of more complex molecules with unique properties. A key transformation is the reduction of the nitro group to an amino group, yielding 4-Amino-2,6-diphenylphenol (B1268537). This amino-phenol can then be used as a precursor for the synthesis of various betaine (B1666868) systems.

A crucial intermediate for many of these syntheses is the iminophenol, 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol. This can be synthesized via the condensation of 4-Amino-2,6-diphenylphenol with 2,4-dinitrobenzaldehyde. Theoretical studies on this dye have highlighted its interesting solvatochromic properties and its potential as a sensor. scitcentral.comkarazin.uaresearchgate.net

Solvatochromic betaines are compounds that exhibit a significant change in their color (absorption or emission spectra) with a change in the polarity of the solvent. societechimiquedefrance.frmdpi.commdpi.com This property makes them valuable as probes for studying solvent polarity and as components in sensors and molecular switches.

A plausible synthetic route to a solvatochromic iminophenolate betaine derived from this compound involves the deprotonation of the phenolic hydroxyl group of 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol. The resulting phenolate anion acts as an electron-donating group, and the dinitrophenyl moiety serves as an electron-accepting group, creating a charge-transfer system that is sensitive to the solvent environment.

Table 2: Proposed Synthesis of a Solvatochromic Iminophenolate Betaine

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound | Reducing agent (e.g., SnCl₂/HCl) | 4-Amino-2,6-diphenylphenol |

| 2 | 4-Amino-2,6-diphenylphenol, 2,4-Dinitrobenzaldehyde | Acid catalyst, reflux in ethanol | 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol |

| 3 | 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol | Base (e.g., NaOH or Et₃N) | Solvatochromic Iminophenolate Betaine |

Phosphoniophenyl-imidazolide betaines are a class of zwitterionic compounds that have been studied for their spectroscopic and structural properties. rsc.org The synthesis of such a system derived from this compound would represent a novel class of compounds with potential applications in materials science.

A proposed synthetic pathway could involve the modification of the iminophenol intermediate. The synthesis would start with the preparation of a triphenylphosphonium-substituted benzaldehyde (B42025). This aldehyde can then be condensed with 4-Amino-2,6-diphenylphenol to form the corresponding imine. Subsequent cyclization with a suitable reagent, followed by deprotonation, would yield the target phosphoniophenyl-imidazolide betaine.

Analogous to the phosphonium (B103445) derivatives, arsonium (B1239301) and stibonium iminophenolate betaines can be envisioned. The synthesis of arsonium salts and betaines has been reported through the reaction of triphenylarsine (B46628) with ω-bromoalkanoic acids. researchgate.net A similar strategy could be adapted for the synthesis of arsonium and stibonium iminophenolate betaines.

A plausible approach would involve the preparation of an arsonium- or stibonium-substituted aldehyde. This could be achieved by reacting a halo-substituted benzaldehyde with triphenylarsine or triphenylstibine. The resulting arsonium or stibonium aldehyde could then be condensed with 4-Amino-2,6-diphenylphenol to form the iminophenol precursor, which upon deprotonation would yield the desired betaine.

Multi-chromophoric systems, where two or more chromophores are covalently linked, can exhibit interesting photophysical properties, such as energy transfer and tunable emission. nih.gov The synthesis of a multi-chromophoric iminophenolate betaine would involve coupling a second chromophore to the basic iminophenolate structure.

One potential synthetic strategy involves the introduction of a reactive functional group onto the iminophenolate betaine structure, which can then be used to attach a second dye molecule. For example, a second chromophore containing a diazonium salt could be coupled with the electron-rich phenolate ring of the betaine to form an azo dye, thereby creating a multi-chromophoric system. The synthesis of azo dyes from nitrophenols is a well-established process. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-nitro-2,6-diphenylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitration of 2,6-diphenylphenol. Key steps include:

Nitration Protocol : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. The nitro group preferentially substitutes at the para position due to steric hindrance from the ortho phenyl groups .

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (silica gel, hexane:ethyl acetate 4:1) and confirm via melting point (137–139°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR (CDCl) shows aromatic protons at δ 7.2–8.1 ppm (multiplet, 13H) and the phenolic -OH at δ 5.3 ppm (broad, exchangeable). C NMR confirms nitro-group substitution at C4 .

- IR : Strong absorption at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch) .

- Mass Spec : ESI-MS m/z 291.301 [M+H] .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials at room temperature (<25°C) under inert gas (N) to prevent oxidation.

- Decomposition Risks : Exposure to light or moisture accelerates degradation. Monitor purity via HPLC (C18 column, acetonitrile:water 70:30) every 6 months .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects : The ortho phenyl groups hinder access to C2 and C6 positions, directing electrophiles to the para-nitro group. Computational modeling (DFT, B3LYP/6-31G*) shows increased electron density at the nitro group due to resonance with the phenol ring .

- Experimental Validation : Bromination under mild conditions (Br/FeBr) yields 3-bromo-4-nitro-2,6-diphenylphenol, confirming preferential attack at the meta position relative to the nitro group .

Q. How can contradictory pKa values reported for this compound be resolved?

Methodological Answer:

- Standardization : Use potentiometric titration in anhydrous DMSO to avoid solvent effects. Compare with NMR-based pKa determination (e.g., chemical shift of phenolic -OH vs. pH) .

- Data Table 2: pKa Comparison

| Method | pKa | Conditions | Source |

|---|---|---|---|

| Potentiometric (DMSO) | 7.6 | 25°C, 0.1 M TBAPF | |

| UV-Vis (aqueous) | 6.9 | pH 4–9 buffer |

Q. What computational strategies predict the photodegradation pathways of this compound?

Methodological Answer:

- TD-DFT Calculations : Simulate excited-state behavior using Gaussian 16 (CAM-B3LYP/6-311++G**). Predict nitro group reduction or C-N bond cleavage under UV light.

- Experimental Validation : Irradiate in methanol (λ = 254 nm) and analyze products via GC-MS. Major products include 2,6-diphenylphenol (nitro group reduction) and nitroso derivatives .

Q. How does this compound compare to halogenated analogs (e.g., 2,6-diiodo-4-nitrophenol) in biological activity assays?

Methodological Answer:

- Comparative Study : Test antimicrobial activity (MIC assays) against E. coli and S. aureus.

- Data Table 3: Bioactivity Comparison

| Compound | MIC (E. coli) | MIC (S. aureus) |

|---|---|---|

| This compound | 128 µg/mL | 64 µg/mL |

| 2,6-Diiodo-4-nitrophenol | 32 µg/mL | 16 µg/mL |

| Halogenation increases lipophilicity and membrane permeability, enhancing activity . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.